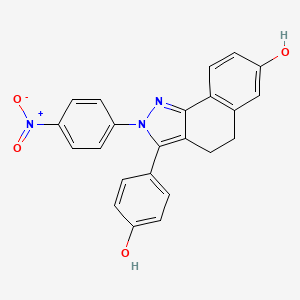
Estrogen receptor antagonist 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estrogen receptor antagonist 7 is a compound that functions by inhibiting the activity of estrogen receptors. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in various physiological processes, including the regulation of reproductive functions and the development of certain cancers, particularly breast cancer. By blocking these receptors, this compound can help in the treatment of estrogen receptor-positive cancers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor antagonist 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of core structures through reactions such as Friedel-Crafts acylation or alkylation.
Coupling Reactions: The final steps usually involve coupling reactions, such as Suzuki or Heck coupling, to introduce specific functional groups that enhance the compound’s activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Estrogen receptor antagonist 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium and platinum catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its biological activity.
Applications De Recherche Scientifique
Estrogen receptor antagonist 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors.
Biology: Helps in understanding the role of estrogen receptors in various biological processes.
Medicine: Plays a crucial role in the development of treatments for estrogen receptor-positive cancers, particularly breast cancer.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of estrogen receptor antagonist 7 involves binding to the estrogen receptor and inhibiting its activity. This prevents the receptor from interacting with estrogen and activating downstream signaling pathways. The compound specifically targets the ligand-binding domain of the receptor, leading to its degradation and preventing the transcription of estrogen-responsive genes. This mechanism is particularly effective in treating cancers that rely on estrogen signaling for growth and proliferation .
Comparaison Avec Des Composés Similaires
Estrogen receptor antagonist 7 can be compared with other similar compounds, such as:
Fulvestrant: Another estrogen receptor antagonist that works by degrading the estrogen receptor.
Elacestrant: A selective estrogen receptor degrader that is orally bioavailable and used in the treatment of advanced breast cancer.
Uniqueness: this compound is unique in its ability to completely block estrogen-induced transcriptional activity without any agonist activity, making it a highly effective treatment option for estrogen receptor-positive cancers .
Propriétés
Formule moléculaire |
C23H17N3O4 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-2-(4-nitrophenyl)-4,5-dihydrobenzo[g]indazol-7-ol |
InChI |
InChI=1S/C23H17N3O4/c27-18-8-1-14(2-9-18)23-21-11-3-15-13-19(28)10-12-20(15)22(21)24-25(23)16-4-6-17(7-5-16)26(29)30/h1-2,4-10,12-13,27-28H,3,11H2 |
Clé InChI |
NHFDKWMLKUQMMW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(N(N=C2C3=C1C=C(C=C3)O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


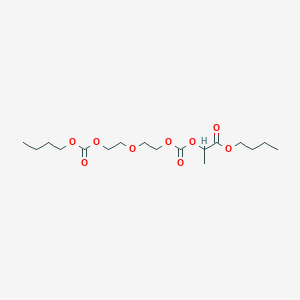
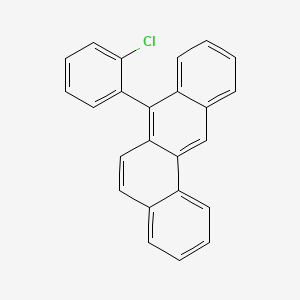

![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
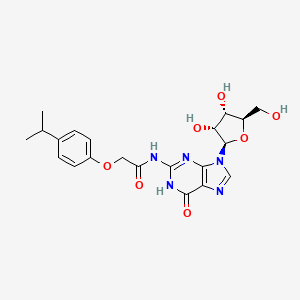

![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
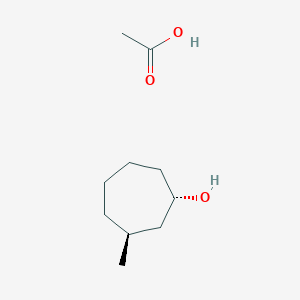
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
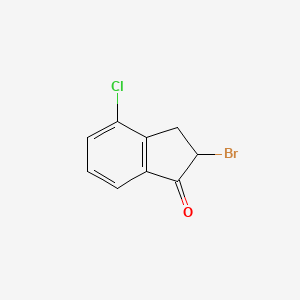

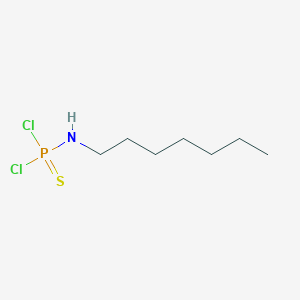
![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)
